N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A significant body of research has focused on the synthesis and evaluation of derivatives similar to N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide for their potential anticancer properties. Studies have shown that certain sulfonamide derivatives exhibit promising anticancer activities, including the inhibition of tumor cell lines and specific cancer-associated enzymes. For instance, synthesized sulfonamides demonstrated selective inhibitory effects against human carbonic anhydrase IX and XII isoenzymes, which are often overexpressed in cancer cells and contribute to tumor acidification and growth (Gul et al., 2018). These findings suggest a pathway for the development of new anticancer drugs, leveraging the molecular structure of sulfonamides for therapeutic interventions.
Enzyme Inhibition for Therapeutic Applications
The enzyme-inhibiting properties of sulfonamide derivatives extend beyond anticancer applications, encompassing a broad spectrum of potential therapeutic uses. For example, studies have revealed that certain derivatives effectively inhibit carbonic anhydrase and acetylcholinesterase enzymes. These enzymes play crucial roles in physiological processes, and their dysregulation is associated with various diseases. By targeting these enzymes, sulfonamide derivatives offer potential treatment strategies for conditions such as glaucoma, epilepsy, and Alzheimer's disease, among others (Yamali et al., 2018). The ability to selectively inhibit specific enzyme activities suggests the versatility of sulfonamide derivatives in drug development, highlighting their significance in medicinal chemistry.
Antidepressant and Antimicrobial Effects
The diverse chemical structure of sulfonamide derivatives allows for a wide range of biological activities, including potential antidepressant and antimicrobial effects. Research into phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, for example, has indicated promising antidepressant activities without significant neurotoxicity, offering a new avenue for the development of safer antidepressant medications (Mathew et al., 2014). Furthermore, certain sulfonamide compounds have demonstrated antimicrobial properties against a range of bacterial and fungal pathogens, suggesting their potential use in treating infections (Jamode et al., 2009).
Properties
IUPAC Name |
N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-18(22)21-16(17-9-6-10-25-17)12-15(19-21)13-7-5-8-14(11-13)20-26(23,24)4-2/h5-11,16,20H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSIKMCTIDKGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.